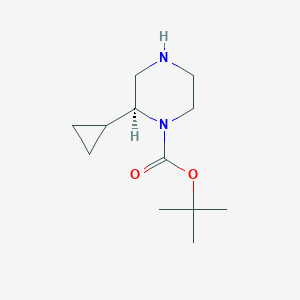

3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid

カタログ番号 B1378997

CAS番号:

1243345-22-3

分子量: 246.18 g/mol

InChIキー: FERUKOYRUMESOP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1588908-99-9 . It has a linear formula of C11H9F3O2 . The compound is solid in physical form and should be stored at room temperature .

Molecular Structure Analysis

The InChI code for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid is 1S/C11H9F3O2/c12-11(13,14)9-4-7(6-1-2-6)3-8(5-9)10(15)16/h3-6H,1-2H2,(H,15,16) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid has a molecular weight of 230.19 . It is a solid substance that should be stored at room temperature .科学的研究の応用

Liquid Crystalline Phase Formation

- Research by Percec, Johansson, Ungar, and Zhou (1996) discussed the self-assembly of semifluorinated tapered monodendrons into supramolecular columnar dendrimers, exhibiting a hexagonal columnar liquid crystalline phase. The study highlights the significance of fluorination in enhancing the self-assembly ability of these structures, which may have implications for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in similar contexts (Percec et al., 1996).

Cyclopolymerization Catalysts

- Mayershofer, Nuyken, and Buchmeiser (2006) utilized benzoic acid derivatives for synthesizing ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts were used in the cyclopolymerization of diynes, a process that could potentially involve 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid derivatives (Mayershofer et al., 2006).

Photophysical Properties in Lanthanide Compounds

- Sivakumar, Reddy, Cowley, and Vasudevan (2010) explored the use of benzoic acid derivatives in lanthanide coordination compounds to study their influence on photophysical properties. The presence of electron-withdrawing and donating groups significantly affected the luminescence efficiency, suggesting a potential role for 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in modifying these properties (Sivakumar et al., 2010).

Catalytic Trifluoromethylation

- Arimori and Shibata (2015) described the catalytic trifluoromethylation of aryl- and vinylboronic acids, a process where trifluoromethyl groups are introduced into compounds, which might include 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Arimori & Shibata, 2015).

Benzoic Acid Metabolism in Bacteria

- Reiner (1971) investigated the metabolism of benzoic acid in bacteria, converting it to catechol. This study could provide insights into the biodegradation or metabolic pathways of similar compounds like 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Reiner, 1971).

Inorganic-Organic Hybrid Frameworks

- Yang et al. (2015) used carboxylic acids to create inorganic-organic hybrid frameworks with metal-hydroxyl clusters. The study's approach to constructing these frameworks may offer insights into similar applications involving 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid (Yang et al., 2015).

Supramolecular Columns in Polymer Synthesis

- The synthesis and characterization of polymers containing tapered groups, including benzoic acid derivatives, show how these structures form supramolecular columns. This research by Johansson, Percec, Ungar, and Zhou (1996) could guide the use of 3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid in polymer science (Johansson et al., 1996).

Safety And Hazards

特性

IUPAC Name |

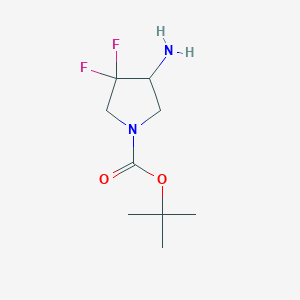

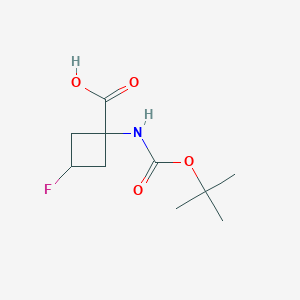

3-cyclopropyloxy-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)7-3-6(10(15)16)4-9(5-7)17-8-1-2-8/h3-5,8H,1-2H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERUKOYRUMESOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

6-Bromo-2-oxaspiro[3.3]heptane

1363380-78-2

1-Amino-5-Boc-5-aza-spiro[2.4]heptane

1290627-06-3

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane

1311391-25-9

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate

1408076-36-7

![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)

![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)

![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)

![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)

![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)

![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)

![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)

![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)